![molecular formula C24H24N4O3 B2914603 N'-[(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide CAS No. 1212793-53-7](/img/structure/B2914603.png)
N'-[(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
Pyrrole derivatives have been identified as having significant potential in anticancer therapy. The structural versatility of pyrrole allows for the synthesis of analogs with diverse biological activities. Some pyrrole derivatives have shown good cytotoxic activity against various cancer cell lines . This suggests that our compound could be explored for its anticancer properties, potentially offering a new avenue for cancer treatment.
Anti-inflammatory Drugs
The anti-inflammatory properties of pyrrole derivatives make them valuable in the development of new medications for treating inflammation-related conditions. By inhibiting key enzymes involved in the inflammatory process, these compounds can provide relief from symptoms and may also offer therapeutic benefits in diseases where inflammation plays a critical role .
Antiviral Agents
Pyrrole-containing compounds have been shown to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases . This indicates a promising application of pyrrole derivatives as antiviral agents, particularly in the treatment of HIV and other viral infections where reverse transcriptase plays a key role.
Antituberculosis Agents
The fight against tuberculosis (TB) has been bolstered by the discovery of pyrrole derivatives with potent anti-TB activity. These compounds have been evaluated against Mycobacterium tuberculosis, showing promising results as potential treatments for this challenging infectious disease .
Fungicides and Antibiotics
Pyrrole derivatives are also used in the development of fungicides and antibiotics. Their ability to disrupt the growth of various fungi and bacteria makes them an important class of compounds in the agricultural sector and in the treatment of bacterial infections .
Cholesterol-Reducing Drugs
Compounds containing the pyrrole subunit have been associated with cholesterol-reducing effects. By targeting specific pathways involved in cholesterol synthesis and metabolism, these derivatives can help manage high cholesterol levels, contributing to the prevention of cardiovascular diseases .
Role in Metal Complexes
Naturally occurring metal complexes of pyrrole, such as chlorophyll, hemoglobin, and cytochrome, play vital roles in biological processes like photosynthesis, oxygen transport, and redox cycling reactions. Synthetic pyrrole derivatives could mimic these functions or enhance the efficiency of these processes in various applications .
Therapeutic Potential in Neurological Disorders
Pyrrole derivatives have been explored for their therapeutic potential in neurological disorders. Their ability to modulate neurotransmitter systems and provide neuroprotective effects makes them candidates for the treatment of conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
特性
IUPAC Name |
N'-[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-8-6-7-9-22(14)28-15(2)10-19(17(28)4)12-20(13-25)23(29)26-27-24(30)21-11-16(3)31-18(21)5/h6-12H,1-5H3,(H,26,29)(H,27,30)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIHICOZFIUPMQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)NNC(=O)C3=C(OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NNC(=O)C3=C(OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2914523.png)
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)
![7-hydroxy-3-(2-methoxyphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2914530.png)
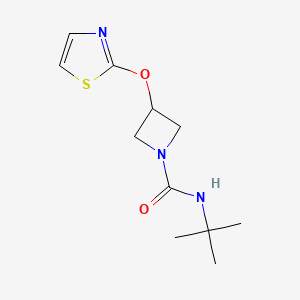
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2914535.png)
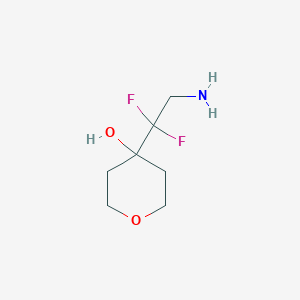
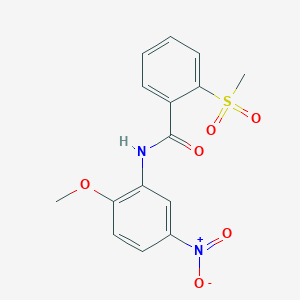
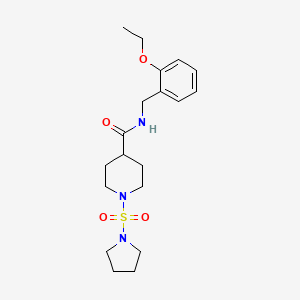
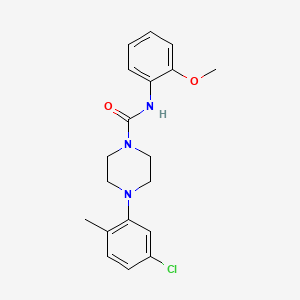
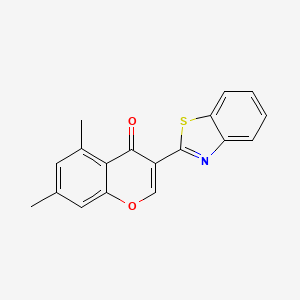
![4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2914542.png)
